8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a complex organic compound with the molecular formula C20H17BrN6O2 and a molecular weight of 453.29 g/mol . This compound is known for its role as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are used in the treatment of type 2 diabetes .
准备方法
The synthesis of 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . The reaction mixture is heated to 40°C and stirred for 4 hours . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include sodium carbonate and acetone for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is primarily used in scientific research for the development of selective inhibitors of dipeptidyl peptidase 4 (DPP4) . . The compound’s unique structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research.
作用机制
The compound exerts its effects by acting as an intermediate in the synthesis of DPP4 inhibitors . DPP4 is an enzyme that degrades incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP4, these compounds help increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
相似化合物的比较
Similar compounds include other DPP4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. Compared to these compounds, 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is unique due to its specific structure and the presence of the bromine atom, which may influence its reactivity and interaction with biological targets.
属性
分子式 |
C20H18BrN6O2+ |
---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H18BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9,16H,10-11H2,1-3H3/q+1 |
InChI 键 |
UQSNIJDAATWWPJ-UHFFFAOYSA-N |
规范 SMILES |
CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。